molecular formula C10H10O4 B6176803 2,2-dimethyl-1,3-dioxaindane-4-carboxylic acid CAS No. 106296-52-0

2,2-dimethyl-1,3-dioxaindane-4-carboxylic acid

Cat. No.: B6176803
CAS No.: 106296-52-0
M. Wt: 194.18 g/mol
InChI Key: CXXHFJXTCNZPQW-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1,3-dioxaindane-4-carboxylic acid is an organic compound with the molecular formula C10H10O4. It is a heterocyclic compound featuring a core structure with four carbon atoms and two oxygen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-1,3-dioxaindane-4-carboxylic acid can be achieved through several methods:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale application of the above synthetic routes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1,3-dioxaindane-4-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various carboxylic acids, alcohols, ketones, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism by which 2,2-dimethyl-1,3-dioxaindane-4-carboxylic acid exerts its effects involves its ability to act as a nucleophile or electrophile in various chemical reactions. The compound’s molecular structure allows it to participate in resonance stabilization, making it highly reactive under certain conditions. The specific molecular targets and pathways involved depend on the context of its application, such as enzyme inhibition or activation in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethyl-1,3-dioxaindane-4-carboxylic acid is unique due to its specific heterocyclic structure, which imparts distinct reactivity and stability compared to other similar compounds. Its ability to undergo a wide range of chemical reactions makes it a versatile tool in synthetic chemistry and research .

Properties

CAS No.

106296-52-0

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

IUPAC Name

2,2-dimethyl-1,3-benzodioxole-4-carboxylic acid

InChI

InChI=1S/C10H10O4/c1-10(2)13-7-5-3-4-6(9(11)12)8(7)14-10/h3-5H,1-2H3,(H,11,12)

InChI Key

CXXHFJXTCNZPQW-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2=CC=CC(=C2O1)C(=O)O)C

Purity

95

Origin of Product

United States

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